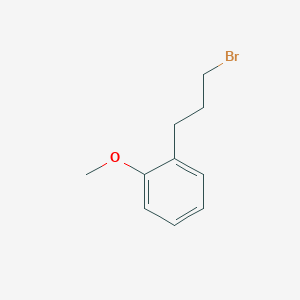

1-(3-Bromopropyl)-2-methoxybenzene

概要

説明

1-(3-Bromopropyl)-2-methoxybenzene, also known as 3-bromopropylmethoxybenzene, is an aromatic compound with a wide range of applications in organic synthesis and scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 113.3 °C. This compound is used as a starting material in the synthesis of various organic compounds and has been studied for its potential as an anesthetic and analgesic.

科学的研究の応用

Synthesis and Properties of Sterically Protected Compounds

1-(3-Bromopropyl)-2-methoxybenzene has been utilized in the synthesis of sterically protected compounds. For example, a bulky bromobenzene derivative was prepared and used to create diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atom(s). The presence of the p-methoxy group in these systems is indicated to cause electronic perturbation, as shown in UV–vis spectra and 31P NMR chemical shifts (Toyota et al., 2003).

Catalysis in Fragrance Synthesis

In the field of fragrance synthesis, this compound plays a role in the catalytic process. Specifically, it has been used in a reaction catalyzed by Pd(OAc)2 in combination with P(t-Bu)3, leading to the production of valuable floral fragrances. This process demonstrates high reaction rates and chemoselectivity, making it practically feasible (Scrivanti et al., 2008).

Application in Polymer Solar Cells

A derivative of this compound has been used in polymer solar cells (PSCs). The 3,4-bis(bromomethyl) methoxybenzene addition product of PCBM was synthesized and evaluated for photovoltaic performance in PSCs. This compound demonstrated a higher power conversion efficiency and better performance than traditional PCBM, making it a promising candidate for high-performance PSCs (Jin et al., 2016).

Radical Cyclisation in Organic Synthesis

This compound is also involved in radical cyclization processes. For instance, propargyl bromoethers, including derivatives of this compound, have been successfully cyclized into tetrahydrofuran derivatives. This process involves electrogenerated nickel(I) tetramethylcyclam and yields high results, demonstrating its utility in organic synthesis (Esteves et al., 2007).

Atmospheric and Environmental Studies

In atmospheric and environmental studies, derivatives of methoxybenzene, including those similar to this compound, are investigated as potential air pollutants. The gas phase reaction of these compounds with ozone, for example, has been studied to understand their impact in the troposphere. This research provides valuable data for future experimental research on these compounds (Sun et al., 2016).

Polymer Synthesis and Characterization

In polymer science, this compound derivatives have been used in the electrochemical polymerization of 1-hydroxy-2-methoxybenzene. The resulting polymer showed good thermal stability and promising properties as blue light-emitters, indicating potential applications in electronic devices (Huang et al., 2012).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-bromopropyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTJHFBMYNREKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292181 | |

| Record name | 1-(3-bromopropyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38011-77-7 | |

| Record name | NSC80671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)